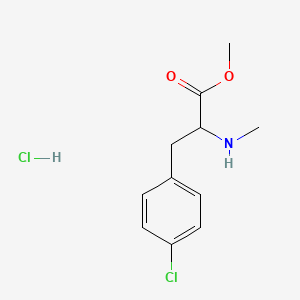
Methyl 3-(4-chlorophenyl)-2-(methylamino)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a methyl group, a chlorine atom, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride typically involves the esterification of N-Methyl-4-chloro-L-phenylalanine. This can be achieved by reacting the amino acid with methanol in the presence of an acid catalyst such as hydrochloric acid or trimethylchlorosilane. The reaction is carried out at room temperature, and the product is obtained in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride involves its inhibition of tryptophan hydroxylase, the enzyme responsible for converting tryptophan to serotonin. By inhibiting this enzyme, the compound reduces serotonin synthesis, leading to decreased serotonin levels in the brain . This effect is particularly significant in studies related to mood disorders and other neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-DL-phenylalanine methyl ester hydrochloride: Similar in structure but lacks the N-methyl group.
Methyl L-phenylalaninate hydrochloride: Similar but without the chlorine atom.
Uniqueness
N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride is unique due to its combined features of a methyl group, chlorine atom, and methyl ester group. These structural elements contribute to its specific biological activity and ability to cross the blood-brain barrier more effectively than some of its analogs .
Propiedades
Fórmula molecular |
C11H15Cl2NO2 |
|---|---|
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
methyl 3-(4-chlorophenyl)-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-13-10(11(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6,10,13H,7H2,1-2H3;1H |
Clave InChI |
MNBUCKXVLORTGC-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC=C(C=C1)Cl)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)
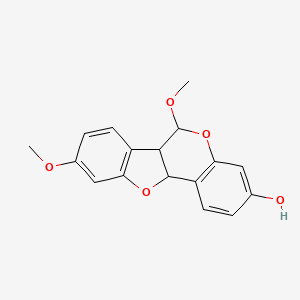

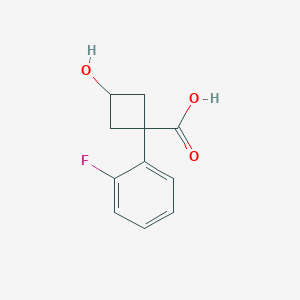
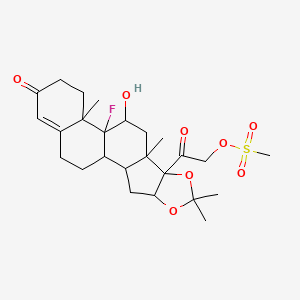
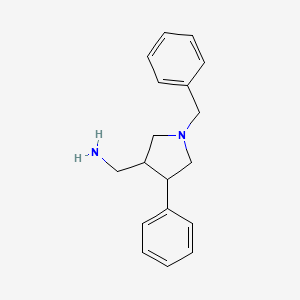
![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride, cis](/img/structure/B12309376.png)
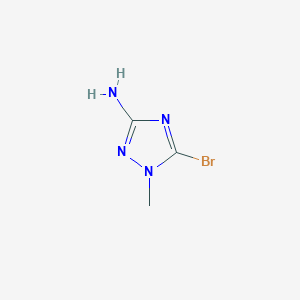
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12309380.png)

![rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis](/img/structure/B12309394.png)
![2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B12309397.png)
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid](/img/structure/B12309405.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
